1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride

Description

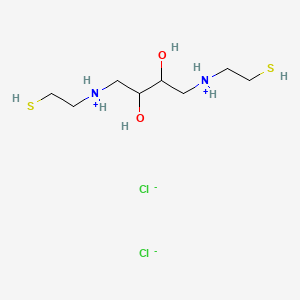

1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride is a synthetic organic compound featuring a 2,3-butanediol backbone substituted with two (2-mercaptoethyl)amino groups at the 1- and 4-positions. The dihydrochloride salt form enhances its solubility in polar solvents. The compound’s structure includes thiol (-SH) groups, which confer redox reactivity, and amine groups, enabling coordination or protonation-dependent behavior.

Properties

CAS No. |

18239-81-1 |

|---|---|

Molecular Formula |

C8H22Cl2N2O2S2 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

[2,3-dihydroxy-4-(2-sulfanylethylazaniumyl)butyl]-(2-sulfanylethyl)azanium;dichloride |

InChI |

InChI=1S/C8H20N2O2S2.2ClH/c11-7(5-9-1-3-13)8(12)6-10-2-4-14;;/h7-14H,1-6H2;2*1H |

InChI Key |

LUATWDLNSSBTLS-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)[NH2+]CC(C(C[NH2+]CCS)O)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride typically involves the reaction of 2-mercaptoethylamine with 2,3-butanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The mercapto groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride involves its interaction with various molecular targets. The mercapto groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride and related compounds.

Table 1: Comparative Analysis of Structural and Functional Properties

Key Research Findings:

Structural Reactivity: The thiol groups in this compound distinguish it from hydroxyl- or ether-substituted analogs (e.g., 1,4-butanediol or benzyloxy derivatives). Compared to BES, which contains a sulfonic acid group for buffering, the target compound’s amine and thiol groups may enable metal chelation or protein interaction .

Solubility and Stability :

- The dihydrochloride salt form likely increases aqueous solubility compared to neutral diols like 1,4-butanediol. However, thiols are susceptible to disulfide formation, necessitating storage under inert conditions .

Applications: Unlike DEHTP, a non-reactive plasticizer, the target compound’s functional groups may limit industrial utility but expand biomedical relevance (e.g., drug delivery or redox modulation) . Dibenzylbutanediol lignans (e.g., Entry 4 in Table 1) exhibit biological activity (e.g., estrogenic effects), whereas the target compound’s thiol-amine system could target different pathways .

Safety Considerations: Hydrochloride salts often exhibit higher corrosivity than parent compounds.

Biological Activity

1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride, also known as a dithiol compound, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₈H₂₀N₂O₂S₂

- Molecular Weight : 240.3866 g/mol

- CAS Number : Not specified in the sources.

This compound exhibits various biological activities primarily attributed to its thiol groups. These groups can participate in redox reactions and interact with various biomolecules, leading to several pharmacological effects:

- Antioxidant Activity : The thiol groups can scavenge free radicals, thereby protecting cells from oxidative stress.

- Metal Chelation : The compound can form complexes with metal ions, which may have implications in detoxification processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways by modifying cysteine residues.

Antimicrobial Activity

Research indicates that dithiol compounds can exhibit antimicrobial properties. For instance, studies have shown that related thiol compounds demonstrate significant activity against various bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic functions.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The cytotoxic effects are believed to arise from the compound's ability to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival.

Case Studies

-

Antioxidant and Cytotoxicity Assessment :

A study evaluated the antioxidant capacity of several dithiol compounds, including this compound. Results indicated a significant reduction in ROS levels in treated cells compared to controls. Additionally, the compound exhibited IC50 values indicative of potent cytotoxic effects against human cancer cell lines. -

Metal Chelation Studies :

Another investigation focused on the chelation properties of the compound with heavy metals such as lead and cadmium. The findings suggested that the compound effectively reduced metal-induced toxicity in cellular models by binding to metal ions and facilitating their excretion.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.